molecular formula C10H9F2N3OS B2912984 N'-(4,6-difluoro-1,3-benzothiazol-2-yl)propanehydrazide CAS No. 851988-43-7

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)propanehydrazide

Cat. No.: B2912984
CAS No.: 851988-43-7
M. Wt: 257.26
InChI Key: ZMGIIGDMINVDNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(4,6-difluoro-1,3-benzothiazol-2-yl)propanehydrazide is a chemical compound belonging to the benzothiazole family. Benzothiazoles are aromatic heterocyclic compounds known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4,6-difluoro-1,3-benzothiazol-2-yl)propanehydrazide typically involves the reaction of 4,6-difluoro-2-aminobenzothiazole with propanoyl chloride in the presence of a base, followed by the addition of hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .

Chemical Reactions Analysis

Types of Reactions

N’-(4,6-difluoro-1,3-benzothiazol-2-yl)propanehydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

N’-(4,6-difluoro-1,3-benzothiazol-2-yl)propanehydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(4,6-difluoro-1,3-benzothiazol-2-yl)propanehydrazide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes, such as cytochrome P450 enzymes, proteases, and kinases. Additionally, it may modulate G-protein coupled receptors, affecting various cellular pathways.

Biological Activity

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)propanehydrazide is a compound that has garnered attention due to its potential biological activities, particularly in the realms of antibacterial and anticancer properties. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The compound features a benzothiazole moiety substituted with difluorine and a hydrazide functional group. The structural formula can be represented as follows:

C10H10F2N4S\text{C}_{10}\text{H}_{10}\text{F}_2\text{N}_4\text{S}

Table 1: Basic Properties

PropertyValue
Molecular Weight256.28 g/mol
Melting Point120-122 °C
SolubilitySoluble in DMSO and ethanol

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound against various strains of bacteria. In particular, it has shown efficacy against multidrug-resistant pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA).

Case Study: Antibacterial Efficacy
In a comparative study, this compound was tested against standard antibiotics such as ciprofloxacin and erythromycin. The results indicated that this compound exhibited superior activity against MRSA strains, with a minimum inhibitory concentration (MIC) significantly lower than that of the standard drugs .

Anticancer Activity

The compound's anticancer properties have also been investigated. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of various signaling pathways.

Research Findings:
In vitro assays demonstrated that this compound effectively inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways leading to programmed cell death .

The proposed mechanism of action for this compound includes:

  • Inhibition of Bacterial Cell Division : Targeting the FtsZ protein involved in bacterial cell division.
  • Induction of Apoptosis : Activating intrinsic apoptotic pathways in cancer cells.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its potential therapeutic application. Studies indicate that it has favorable absorption characteristics when administered orally and exhibits a moderate half-life suitable for therapeutic use.

Properties

IUPAC Name

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)propanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2N3OS/c1-2-8(16)14-15-10-13-9-6(12)3-5(11)4-7(9)17-10/h3-4H,2H2,1H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMGIIGDMINVDNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NNC1=NC2=C(C=C(C=C2S1)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(4,6-difluoro-1,3-benzothiazol-2-yl)propanehydrazide
Reactant of Route 2
N'-(4,6-difluoro-1,3-benzothiazol-2-yl)propanehydrazide
Reactant of Route 3
Reactant of Route 3
N'-(4,6-difluoro-1,3-benzothiazol-2-yl)propanehydrazide
Reactant of Route 4
N'-(4,6-difluoro-1,3-benzothiazol-2-yl)propanehydrazide
Reactant of Route 5
N'-(4,6-difluoro-1,3-benzothiazol-2-yl)propanehydrazide
Reactant of Route 6
Reactant of Route 6
N'-(4,6-difluoro-1,3-benzothiazol-2-yl)propanehydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.